Hydrogen Bond Donor Capacity vs. Deoxy Analog
4-Morpholinopyrrolidin-3-ol possesses a secondary alcohol at the pyrrolidine C3 position, contributing two hydrogen bond donors (HBD = 2) versus only one (the pyrrolidine NH) in 4-(pyrrolidin-3-yl)morpholine [1][2]. This additional HBD increases the topological polar surface area (TPSA) to 44.7 Ų, compared to 24.5 Ų for the deoxy analog, and reduces computed lipophilicity by a full log unit (XLogP3: −1.3 vs. −0.3) [1][2].
| Evidence Dimension | Hydrogen bond donor count (HBD) and derived physicochemical properties |
|---|---|
| Target Compound Data | HBD = 2; HBA = 4; TPSA = 44.7 Ų; XLogP3 = −1.3; MW = 172.22 g/mol |
| Comparator Or Baseline | 4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1): HBD = 1; HBA = 3; TPSA = 24.5 Ų; XLogP3 = −0.3; MW = 156.23 g/mol |
| Quantified Difference | ΔHBD = +1 (100% increase); ΔTPSA = +20.2 Ų (82% increase); ΔXLogP3 = −1.0 log unit (more hydrophilic); ΔMW = +15.99 g/mol |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.18 / XLogP3 3.0), 2021–2025 releases |
Why This Matters
The hydroxyl group confers superior aqueous solubility and enables additional intermolecular hydrogen bonding with biological targets — a critical differentiator for CNS drug discovery where TPSA < 90 Ų and HBD ≤ 3 are required for blood-brain barrier penetration, and for procurement decisions where solubility impacts assay compatibility.
- [1] PubChem. Compound Summary for CID 53398814: 3-Pyrrolidinol, 4-(4-morpholinyl)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/524070-33-5 (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summary for CID 14627373: 4-(Pyrrolidin-3-yl)morpholine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53617-37-1 (accessed 2026-05-06). View Source
